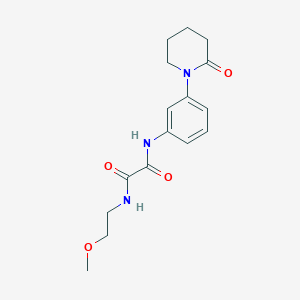

N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyethyl group, an oxopiperidinyl group, and an oxalamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-23-10-8-17-15(21)16(22)18-12-5-4-6-13(11-12)19-9-3-2-7-14(19)20/h4-6,11H,2-3,7-10H2,1H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJJAMNDLMCHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxopiperidinyl intermediate: This step involves the reaction of a suitable piperidine derivative with an oxidizing agent to introduce the oxo group.

Attachment of the phenyl group: The oxopiperidinyl intermediate is then reacted with a phenyl derivative under conditions that facilitate the formation of a carbon-nitrogen bond.

Introduction of the methoxyethyl group: The resulting compound is further reacted with a methoxyethylating agent to introduce the methoxyethyl group.

Formation of the oxalamide moiety: Finally, the compound is reacted with oxalyl chloride or a similar reagent to form the oxalamide moiety.

Industrial Production Methods: Industrial production of N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxo group in the piperidinyl ring can be reduced to form hydroxyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic medium, elevated temperature).

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions, receptor binding, and other biochemical processes.

Medicine: The compound is of interest in medicinal chemistry for its potential pharmacological properties. It is investigated for its activity against various biological targets, including enzymes, receptors, and ion channels. Its structure-activity relationship (SAR) is studied to design more potent and selective therapeutic agents.

Industry: In the industrial sector, N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

- N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)urea

- N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)carbamate

- N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)amide

Comparison: N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to the presence of the oxalamide moiety, which imparts distinct chemical and biological properties compared to its analogs. The oxalamide group can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s binding affinity and specificity for its targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H24N3O4

- Molecular Weight : 429.9 g/mol

- CAS Number : 1798486-18-6

This structure features an oxalamide moiety linked to a 2-oxopiperidine and a methoxyethyl group, which may contribute to its biological activity.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes. For instance, studies on related oxalamide derivatives have shown that they can act as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can lead to potential applications in skin whitening and treating hyperpigmentation disorders .

2. Antitumor Activity

In vitro studies have demonstrated that N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, potentially mediated through the modulation of signaling pathways such as MAPK and PI3K/Akt .

Case Study 1: Tyrosinase Inhibition

A study evaluated the tyrosinase inhibitory activity of various oxalamide derivatives, including N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide. The compound was tested at concentrations ranging from 0 to 40 µM. Results indicated a significant reduction in dopachrome production, suggesting effective inhibition of tyrosinase activity comparable to standard inhibitors like kojic acid .

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study, the cytotoxic effects of the compound were assessed on B16F10 melanoma cells. The cells were treated with varying concentrations (0, 1, 2, and 5 µM) over 48 hours. The findings revealed that while the compound exhibited low cytotoxicity at lower concentrations, it induced significant cell death at higher doses, indicating a dose-dependent response .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H24N3O4 |

| Molecular Weight | 429.9 g/mol |

| CAS Number | 1798486-18-6 |

| Tyrosinase IC50 | ~15 µM (approx.) |

| Cytotoxicity (B16F10) | IC50 ~5 µM |

Discussion

The biological activity of N1-(2-methoxyethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide suggests its potential as a therapeutic agent in dermatological applications and oncology. Its ability to inhibit tyrosinase positions it as a candidate for skin lightening treatments, while its cytotoxic effects on cancer cells indicate possible antitumor properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.